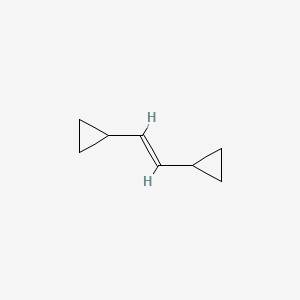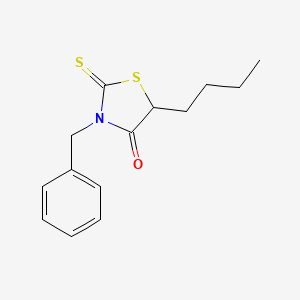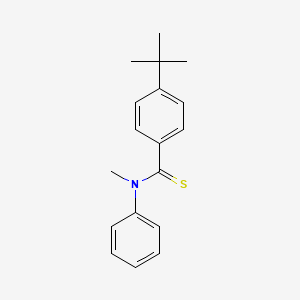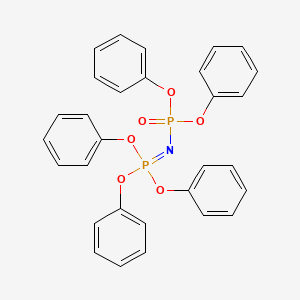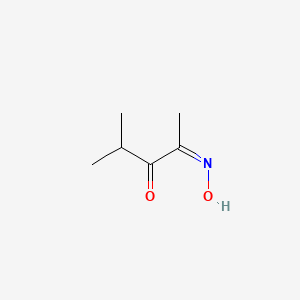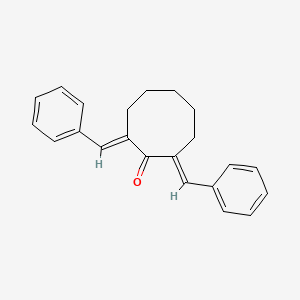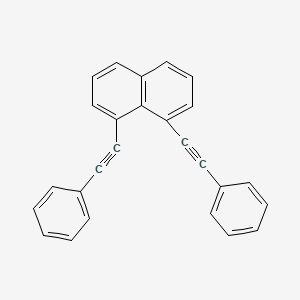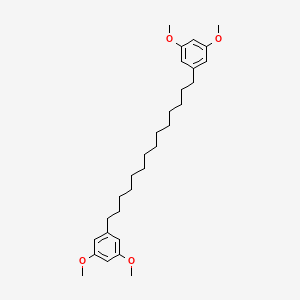
Benzene, 1,1'-(1,14-tetradecanediyl)bis[3,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy-: is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a long aliphatic chain and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy- involves multiple steps, typically starting with the preparation of the benzene ring and subsequent functionalization. The process often includes:
Electrophilic Aromatic Substitution: This step introduces the methoxy groups onto the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aliphatic chain or the benzene ring, depending on the conditions and reagents used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the aliphatic chain or benzene ring.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy- is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique structural properties .
Mécanisme D'action
The mechanism by which Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy- exerts its effects depends on its specific application. In chemical reactions, the methoxy groups and the aliphatic chain play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely, from acting as intermediates in synthetic pathways to interacting with biological macromolecules in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-(1,3-butadienylidene)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Triptycene-like naphthopleiadene
Uniqueness: Benzene, 1,1’-(1,14-tetradecanediyl)bis[3,5-dimethoxy- stands out due to its long aliphatic chain and multiple methoxy groups, which confer unique physical and chemical properties. These features make it particularly useful in applications requiring specific structural characteristics, such as in the synthesis of complex organic molecules and advanced materials .
Propriétés
Numéro CAS |
21390-07-8 |
|---|---|
Formule moléculaire |
C30H46O4 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
1-[14-(3,5-dimethoxyphenyl)tetradecyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C30H46O4/c1-31-27-19-25(20-28(23-27)32-2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-26-21-29(33-3)24-30(22-26)34-4/h19-24H,5-18H2,1-4H3 |
Clé InChI |
QWQVMFOCACTUCQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CCCCCCCCCCCCCCC2=CC(=CC(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


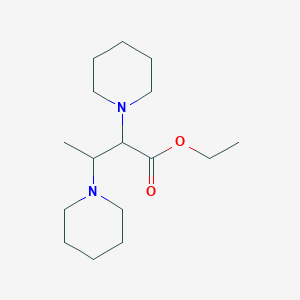
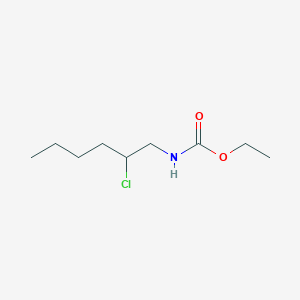
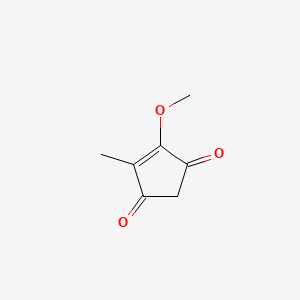
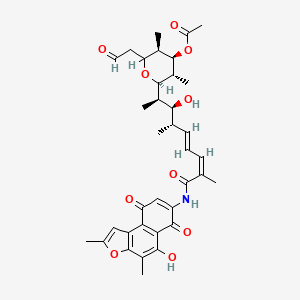
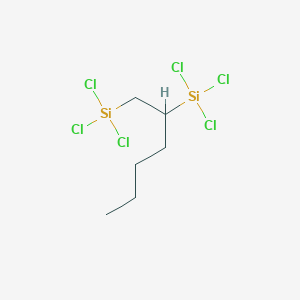

![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
